molecular formula C6H4FNO2 B1296461 2-Fluoroisonicotinic acid CAS No. 402-65-3

2-Fluoroisonicotinic acid

Cat. No. B1296461
CAS RN: 402-65-3
M. Wt: 141.1 g/mol
InChI Key: JMPFWDWYGOWUFP-UHFFFAOYSA-N
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Description

2-Fluoroisonicotinic acid, also known as 2-Fluoro-4-pyridinecarboxylic Acid , is a chemical compound with the molecular formula C6H4FNO2 . It appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

2-Fluoroisonicotinic acid is a solid at 20 degrees Celsius .

Scientific Research Applications

Application in Coordination Polymers

  • Specific Scientific Field : Inorganic and Organometallic Polymers and Materials .
  • Summary of the Application : 2-Fluoroisonicotinic acid has been used in the synthesis of two new coordination polymers, namely [Ag (L)] n (1) and [Cd (L) 2 (bpe)] n (2) [HL = 2-fluoroisonicotinic acid, bpe = 1,2-bi (4-pyridyl)ethylene]. These polymers have been studied for their intriguing microstructures, controllable syntheses, and versatile potential applications .
  • Methods of Application or Experimental Procedures : The coordination polymers were synthesized by solvent evaporation and layered-diffusion technique. The structures of the polymers were characterized by elemental analysis, FT-IR, single-crystal XRD, PXRD, and TGA techniques .
  • Results or Outcomes : The structural analysis revealed that compound 1 is a linear chain structure, whereas compound 2 shows a 1D ladder-like structure with dinuclear [Cd (COO) 2] stretched by bpe linkers in parallel arrangement. The thermal stability and photoluminescent properties of both 1 and 2 in the solid state were also investigated, which demonstrated the perfect thermal stability and a certain degree of redshift fluorescent characteristic .

Application in Pharmaceuticals

  • Specific Scientific Field : Pharmaceuticals .
  • Summary of the Application : 2-Fluoroisonicotinic acid is used as a bulk pharmaceutical agent and intermediate for pharmaceuticals . It is often used in the synthesis of various pharmaceutical compounds due to its unique chemical properties .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific pharmaceutical compound being synthesized. Typically, 2-Fluoroisonicotinic acid is used in a reaction with other compounds under controlled conditions to produce the desired pharmaceutical compound .

Application in Fluorination Reagents and Fluorinated Building Blocks

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Fluoroisonicotinic acid is used as a fluorination reagent and as a building block in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science due to their unique properties .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific fluorinated compound being synthesized. Typically, 2-Fluoroisonicotinic acid is used in a reaction with other compounds under controlled conditions to produce the desired fluorinated compound .

properties

IUPAC Name

2-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPFWDWYGOWUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323069
Record name 2-Fluoroisonicotinic acid
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroisonicotinic acid

CAS RN

402-65-3
Record name 2-Fluoroisonicotinic acid
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Record name 402-65-3
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Record name 2-Fluoroisonicotinic acid
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Record name 2-Fluoro-4-pyridinecarboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 30 grams of the above 2-fluoro-4-methylpyridine and potassium permanganate (100 g) in water (1.2 L) was heated at reflux. Additional potassium permanganate (50 g) was added after 1.5 hours and the stirred mixture was maintained at reflux for 15 hours. The reaction mixture was then steam distilled to remove unreacted starting material, the hot residual aqueous solution was filtered, and the filtrate was concentrated in vacuo to 450 mL. The solution was cooled on an ice-bath and acidified with concentrated HCl to pH 2.0. The resulting precipitate was collected and crystallized from water and gave 13.56 g of 2-fluoropyridine-4-carboxylic acid having a melting point of 220°-224° C.
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30 g
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100 g
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50 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-amino-4-methylpyridine (100 g, 925 mmol) in 42% tetrafluoroboric acid (400 ml) was gradually added a solution of sodium nitrite (64 g, 927 mmol) in water (100 ml) while cooling with dry ice-acetone so that the inside temperature would not exceed 10° C. The reaction solution was stirred at 45° C. for 30 min., 8N aqueous sodium hydroxide solution (100 ml) was gradually added, and the mixture was extracted with diethyl ether (300 ml×2). The extract was concentrated under reduced pressure, and the residue was distilled away to give 2-fluoro-4-methylpyridine (48 g). A solution of potassium permanganate (100 g, 632 mmol) in water (1.2 L) was heated to 80° C. and 2-fluoro-4-methylpyridine (48 g) was added. The mixture was heated under reflux for 1 hr. Insoluble material was filtered off with celite from the reaction solution. The filtrate was concentrated to 200 ml, and 6N hydrochloric acid was added until the pH became about 3. The precipitated crystals were collected by filtration to give 2-fluoro-4-pyridinecarboxylic acid 2(19.8 g, 32%).
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100 g
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1.2 L
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48 g
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Synthesis routes and methods IV

Procedure details

20 g of 2-fluoro-4-methylpyridine was suspended in 500 mL of water, and 100 g of potassium permanganate was added thereto and stirred at 115° C. for 20 hours. The reaction solution was filtered through Celite while hot, and then the filtrate was concentrated under reduced pressure until the amount of the solvent became ⅓. The solution was neutralized with aqueous sodium hydroxide solution, and then aqueous hydrochloric acid solution was added thereto until its pH became 2. The formed white solid was taken out through filtration, and the filtrate was extracted twice with ethyl acetate, washed with saturated saline water and dried with sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting white solid was combined with the solid taken out through filtration to obtain 9.51 g of the entitled compound.
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20 g
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100 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
JK Amartey, I Al-Jammaz, B Al-Otaibi… - Nuclear medicine and …, 2002 - Elsevier
… The Rf-values for 2-fluoroisonicotinic acid, 2-fluoroisonicotinic acid hydrazide and ethyl-2-… In this system, the retention time of the 2-Fluoroisonicotinic acid hydrazide was 7.4 min and …
Number of citations: 26 www.sciencedirect.com
EA Weinstein, L Liu, AA Ordonez, H Wang… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… (A) The time-dependent inactivation of InhA by INH and 2-fluoroisonicotinic acid hydrazide (2-F-INH) was measured by monitoring the oxidation of NADH in vitro. Three independent …
Number of citations: 64 journals.asm.org
GL Wen, DF Liu, FW Wang, QY Zhu, YJ Wei… - Journal of Inorganic and …, 2016 - Springer
… Two new 1D Ag(I)/Cd(II) coordination polymers based on 2-fluoroisonicotinic acid have … understanding of the coordination chemistry of 2-fluoroisonicotinic acid as ligand. In addition, the …
Number of citations: 3 link.springer.com
JK Amartey, C Esguerra, B Al-Otaibi, RS Parhar… - Applied radiation and …, 2004 - Elsevier
… The Rf-values for 2-fluoroisonicotinic acid, 2-fluoroisonicotinic acid hydrazide and ethyl-2-… In this system, the retention time of the 2-Fluoroisonicotinic acid hydrazide was 7.4 min and …
Number of citations: 7 www.sciencedirect.com
XM Wang, WP Wu, YH Jiang, GP Yang… - Chin. J. Inorg …, 2014 - ccspublishing.org.cn
… (6) (HFINA=2-Fluoroisonicotinic acid, phen=1,10-phenthroline), were synthesized and structurally characterized. It is the first time that 2-Fluoroisonicotinic acid is employed in producing …
Number of citations: 9 www.ccspublishing.org.cn
GL Wen, MR Hua, XL Wang, X Liang… - Molecular Crystals and …, 2016 - Taylor & Francis
… Only several 1D lanthanide coordination polymers based on 2-fluoroisonicotinic acid have been synthesized and characterized not long before Citation[19]. As a continuation of this …
Number of citations: 3 www.tandfonline.com
SJ Li, K Li, YW Li - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
… There are several single crystal structures of transiton metal or lanthanide complexes based on 2-fluoroisonicotinic acid [5], [6] and 3-fluoroisonicotinic acid [7], [8], [9], [10]. The crystal …
Number of citations: 0 www.degruyter.com
M Lindemann, W Deuther-Conrad, R Moldovan… - Bioorganic & Medicinal …, 2017 - Elsevier
The vesicular acetylcholine transporter (VAChT) is an important target for in vivo imaging of neurodegenerative processes using positron emission tomography (PET). So far the …
Number of citations: 8 www.sciencedirect.com
H Deppe, A Feurer, U Gradler, K Otte, R Sekul… - …, 2002 - pdfstore.patentorder.com
(57) ABSTRACT The invention provides novel, substituted 3-arylamino pyridine compounds (I) pharmaceutically acceptable salts, sol-vates and prodrug compounds thereof, wherein W, …
Number of citations: 2 pdfstore.patentorder.com
JK Seydel, KJ Schaper, E Wempe… - Journal of Medicinal …, 1976 - ACS Publications
Quantitative structure-activity studies have been performedfor a series of 2-substituted isonicotinic acid hydrazides by correlating electronic, steric, and lipophilic properties of the …
Number of citations: 110 pubs.acs.org

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